molecular formula C6H10Cl2O B14518397 1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane CAS No. 62613-93-8

1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane

Cat. No.: B14518397
CAS No.: 62613-93-8
M. Wt: 169.05 g/mol
InChI Key: BYTOWLNEJGPCAB-UHFFFAOYSA-N
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Description

1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane is an organic compound with the molecular formula C6H10Cl2O It is characterized by the presence of a dichloroethenyl group attached to an oxygen atom, which is further connected to a methylpropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane typically involves the reaction of 2,2-dichloroethanol with 2-methylpropane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or non-chlorinated form.

    Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated or non-chlorinated derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,2-Dichloroethenyl)oxy]butane: Similar structure with a butane backbone instead of methylpropane.

    1,2-Dichloroethane: Contains a dichloroethane group but lacks the oxygen and methylpropane components.

Uniqueness

1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62613-93-8

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1-(2,2-dichloroethenoxy)-2-methylpropane

InChI

InChI=1S/C6H10Cl2O/c1-5(2)3-9-4-6(7)8/h4-5H,3H2,1-2H3

InChI Key

BYTOWLNEJGPCAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC=C(Cl)Cl

Origin of Product

United States

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